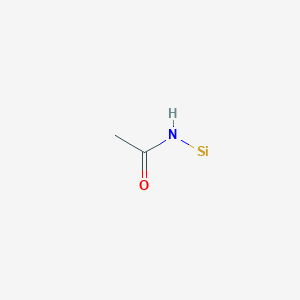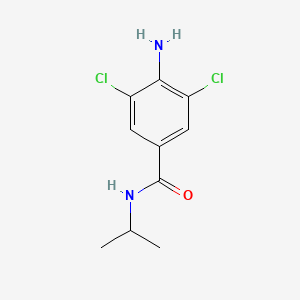
Benzamide, 4-amino-3,5-dichloro-N-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dichloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H12Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, along with an isopropyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-N-isopropylbenzamide typically involves the reaction of 4-amino-3,5-dichlorobenzoic acid with isopropylamine. The process begins with the conversion of 4-amino-3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to yield the desired benzamide .
Industrial Production Methods
In industrial settings, the production of 4-Amino-3,5-dichloro-N-isopropylbenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dichloro-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dichloro-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dichloro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and dichloro groups enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-dichlorobenzamide
- 4-Amino-3,5-dichlorobenzoic acid
- 4-Amino-3,5-dichlorophenyl isopropylamine
Uniqueness
4-Amino-3,5-dichloro-N-isopropylbenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group on the amide nitrogen differentiates it from other similar compounds, potentially enhancing its stability and activity in various applications.
Propiedades
Número CAS |
63887-29-6 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
4-amino-3,5-dichloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-5(2)14-10(15)6-3-7(11)9(13)8(12)4-6/h3-5H,13H2,1-2H3,(H,14,15) |
Clave InChI |
HIBIEKXBXDTLQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


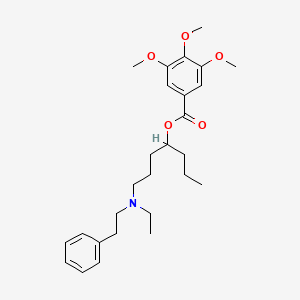
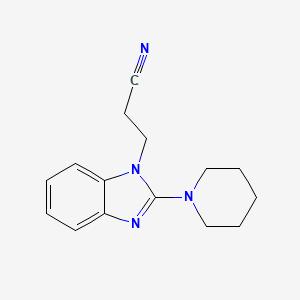
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
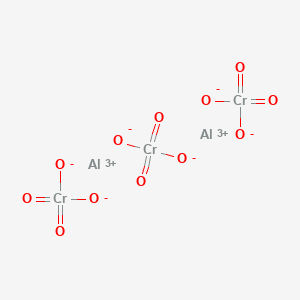
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
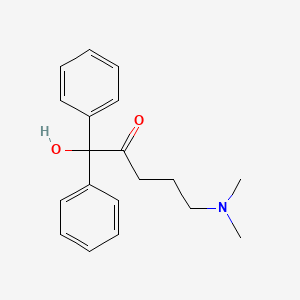

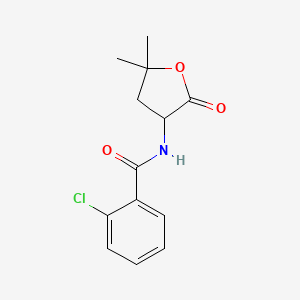
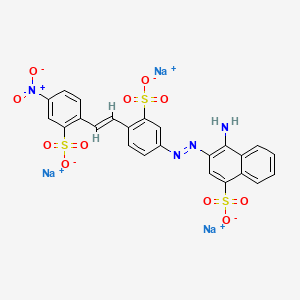
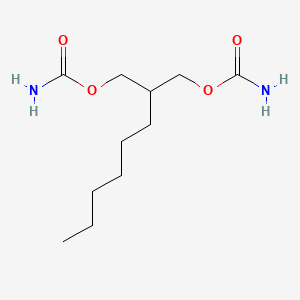
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
